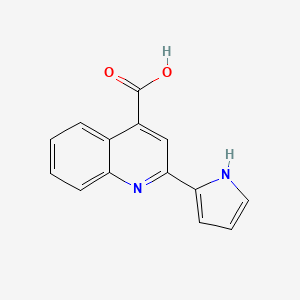![molecular formula C13H16N6O5 B14943570 4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B14943570.png)
4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid is a complex organic compound featuring a pyrazole moiety Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid typically involves multiple steps, starting from commercially available reagents. The process often includes the formation of the pyrazole ring through cyclization reactions, followed by functionalization to introduce the nitro group and other substituents. Common methods include:
Cyclization Reactions: Using hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Functionalization: Introducing nitro groups via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and nitration reactions, often optimized for yield and purity. These methods typically use continuous flow reactors and advanced purification techniques to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium on carbon.
Substitution: Reagents such as halogens and nucleophiles like amines or thiols are used under controlled conditions.
Major Products
Reduction of Nitro Group: Produces amino derivatives of the compound.
Substitution Reactions: Leads to various substituted pyrazole derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The nitro group and pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazole: A simpler pyrazole derivative with fewer substituents.
4-Nitro-1H-pyrazole: Similar structure but lacks the butanoic acid moiety.
Uniqueness
4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid is unique due to its combination of a nitro group, pyrazole rings, and a butanoic acid moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C13H16N6O5 |
|---|---|
Molekulargewicht |
336.30 g/mol |
IUPAC-Name |
4-[4-[2-(4-nitropyrazol-1-yl)propanoylamino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C13H16N6O5/c1-9(18-8-11(6-15-18)19(23)24)13(22)16-10-5-14-17(7-10)4-2-3-12(20)21/h5-9H,2-4H2,1H3,(H,16,22)(H,20,21) |
InChI-Schlüssel |
LKXFLGIUHMRYHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CN(N=C1)CCCC(=O)O)N2C=C(C=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine](/img/structure/B14943493.png)
![N-(2-[(Isopropylcarbamoyl)amino]-6-methylphenyl)-2,2-dimethylpropanamide](/img/structure/B14943495.png)
![5-(4-Bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14943500.png)
![4-(2-{2-(4-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B14943501.png)
![1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14943510.png)
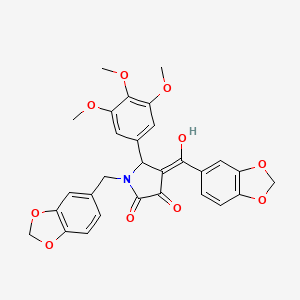
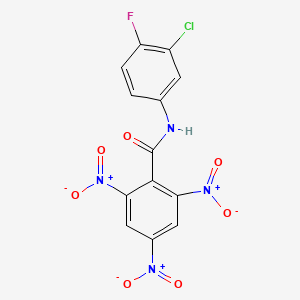
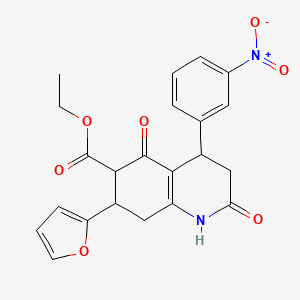
![2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14943542.png)
![7-(4-methoxyphenyl)-3-propyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B14943547.png)
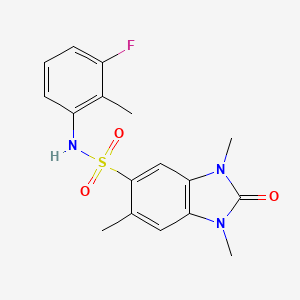
![ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943549.png)
![3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione](/img/structure/B14943563.png)
